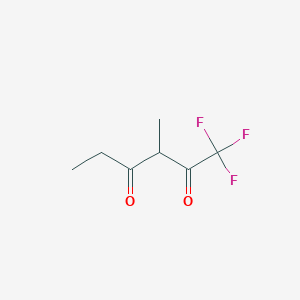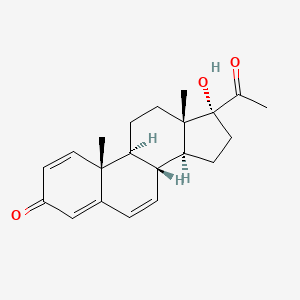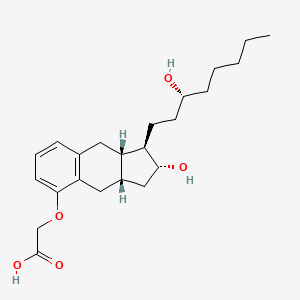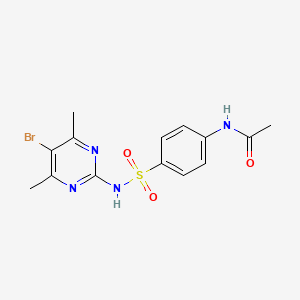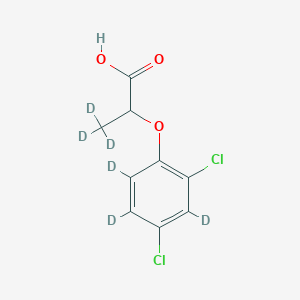
Dichlorprop D6 (ring D3, 3,3,3-D3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorprop D6 (ring D3, 3,3,3-D3) is a stable isotope-labelled compound used primarily as a reference standard in environmental analysis and testing. It is a derivative of dichlorprop, a common herbicide, and is labelled with deuterium atoms, which makes it useful in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorprop D6 (ring D3, 3,3,3-D3) involves the incorporation of deuterium atoms into the molecular structure of dichlorprop. The process typically starts with the deuteration of the aromatic ring and the side chain. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Dichlorprop D6 (ring D3, 3,3,3-D3) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to meet the standards required for reference materials .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorprop D6 (ring D3, 3,3,3-D3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives, which are useful in various analytical and research applications .
Applications De Recherche Scientifique
Dichlorprop D6 (ring D3, 3,3,3-D3) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of dichlorprop residues in environmental samples.
Biology: Employed in metabolic studies to trace the degradation pathways of dichlorprop in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of dichlorprop in the human body.
Mécanisme D'action
The mechanism of action of Dichlorprop D6 (ring D3, 3,3,3-D3) is similar to that of dichlorprop. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the target plants. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorprop: The non-deuterated form of Dichlorprop D6 (ring D3, 3,3,3-D3), commonly used as a herbicide.
Mecoprop: Another synthetic auxin herbicide with a similar structure and mode of action.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
Uniqueness
The uniqueness of Dichlorprop D6 (ring D3, 3,3,3-D3) lies in its deuterium labelling, which makes it an invaluable tool in analytical chemistry and research. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracing in various studies .
Propriétés
Numéro CAS |
2714486-34-5 |
|---|---|
Formule moléculaire |
C9H8Cl2O3 |
Poids moléculaire |
241.10 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/i1D3,2D,3D,4D |
Clé InChI |
MZHCENGPTKEIGP-RLTMCGQMSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1OC(C(=O)O)C([2H])([2H])[2H])Cl)[2H])Cl)[2H] |
SMILES canonique |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)

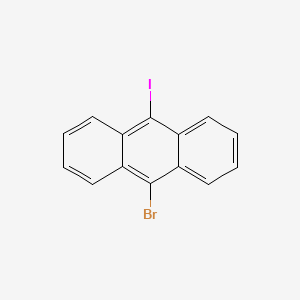
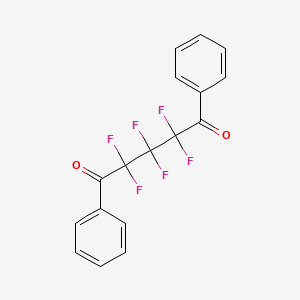
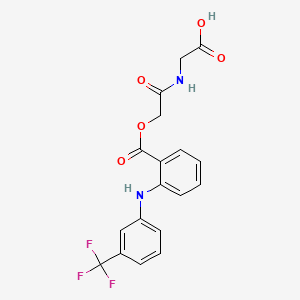
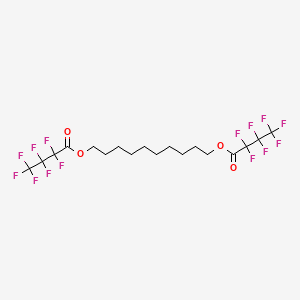
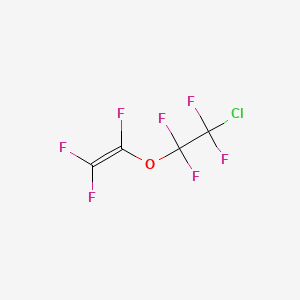
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
